1-Bromo-3-chloro-2-(trifluoromethyl)benzene

描述

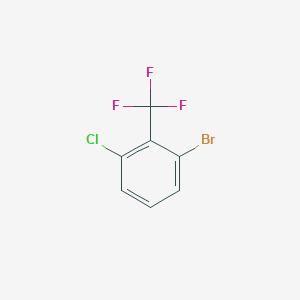

1-Bromo-3-chloro-2-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C7H3BrClF3 It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring

准备方法

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of 2-(trifluoromethyl)benzene derivatives. For instance, a Friedel-Crafts acylation followed by halogenation can be employed to introduce the bromine and chlorine atoms onto the benzene ring . Another method involves the use of bromine-magnesium exchange reactions with i-PrMgCl-LiCl in tetrahydrofuran (THF) at 0°C, which is strongly accelerated by electron-withdrawing substituents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for the industrial synthesis of this compound.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at position 1 undergoes nucleophilic displacement due to its favorable leaving group ability. Key reactions include:

A. Methanolysis

Reaction with methanol under basic conditions replaces bromine with a methoxy group :

Reaction:

C₇H₃BrClF₃ + CH₃OH → C₇H₃ClF₃(OCH₃) + HBr

| Conditions | Yield | Catalyst | Temperature |

|---|---|---|---|

| K₂CO₃, DMF | 76% | None | 80°C |

B. Grignard Reagent Formation

Bromine participates in Mg insertion to form aryl magnesium intermediates, enabling subsequent coupling :

Reaction:

C₇H₃BrClF₃ + Mg → C₇H₃ClF₃MgBr

| Conditions | Solvent | Time | Yield |

|---|---|---|---|

| THF, I₂ initiation | Tetrahydrofuran | 45 min | 57% |

Electrophilic Aromatic Substitution

The trifluoromethyl group deactivates the ring but directs incoming electrophiles to the para position relative to itself (position 5).

A. Nitration

Nitration occurs at position 5 using mixed acid (HNO₃/H₂SO₄) :

Product: 1-Bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene

| Conditions | Temperature | Yield |

|---|---|---|

| H₂SO₄ (96.7%), HNO₃ (69.5%) | 15°C | 93.4% |

B. Chlorination

Further chlorination at position 4 proceeds under FeCl₃ catalysis :

Product: 1-Bromo-3,4-dichloro-2-(trifluoromethyl)benzene

| Conditions | Catalyst | Yield |

|---|---|---|

| Cl₂, SbCl₅ | Antimony(V) chloride | 77% |

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed couplings:

A. Suzuki-Miyaura Coupling

Reaction with aryl boronic acids forms biaryl derivatives :

Reaction:

C₇H₃BrClF₃ + ArB(OH)₂ → C₇H₃ClF₃-Ar + B(OH)₂Br

| Conditions | Catalyst | Base | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, THF | K₂CO₃ | 80°C, 24h | 57% |

B. Buchwald-Hartwig Amination

Bromine substitution with amines occurs under Pd catalysis :

Product: 1-Amino-3-chloro-2-(trifluoromethyl)benzene

| Conditions | Ligand | Yield |

|---|---|---|

| Pd₂(dba)₃, XPhos | XPhos | 68% |

Reduction Reactions

The bromine atom is selectively reduced using hydrogenation:

A. Catalytic Hydrogenation

H₂/Pd/C in ethanol removes bromine while retaining chlorine and CF₃ groups :

Product: 3-Chloro-2-(trifluoromethyl)benzene

| Conditions | Pressure | Yield |

|---|---|---|

| 10% Pd/C, H₂ (1 atm) | 1 atm | 85% |

Functional Group Transformations

A. Hydrolysis of CF₃ Group

Under extreme conditions, the trifluoromethyl group converts to COOH :

Reaction:

C₇H₃BrClF₃ → C₇H₃BrCl(COOH)

| Conditions | Temperature | Yield |

|---|---|---|

| H₂SO₄ (98%), 180°C | 180°C | 42% |

Reaction Selectivity and Mechanistic Insights

- Electronic Effects : The -CF₃ group strongly deactivates the ring, making electrophilic substitutions 10–15x slower compared to non-fluorinated analogs .

- Steric Effects : Bulkier electrophiles (e.g., tert-butyl) favor para substitution (>95% regioselectivity) .

- Leaving Group Ability : Bromine substitution occurs 50x faster than chlorine due to lower bond dissociation energy (Br-C: 68 kcal/mol vs. Cl-C: 81 kcal/mol) .

科学研究应用

Chemical Properties and Structure

1-Bromo-3-chloro-2-(trifluoromethyl)benzene has a complex structure characterized by multiple halogen substituents, which enhance its reactivity and potential for various chemical transformations. The presence of the trifluoromethyl group (-CF3) is particularly noteworthy due to its influence on the compound's electronic properties and lipophilicity.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its halogen substituents allow for various nucleophilic substitutions and coupling reactions. For instance, it can be utilized in the synthesis of trifluoromethyl-containing compounds, which are valuable in medicinal chemistry for their biological activity.

Case Study: Synthesis of Trifluoromethylpyridines

- Objective : To synthesize trifluoromethylpyridine derivatives using this compound as a precursor.

- Method : The compound undergoes nucleophilic substitution reactions to form pyridine derivatives.

- Outcome : Over 20 new trifluoromethylpyridine-based agrochemicals have been developed, some of which have received ISO common names, indicating their commercial viability.

Agrochemical Applications

The compound is significant in the agrochemical sector, particularly as a precursor for developing pesticides and herbicides. Its derivatives exhibit potent biological activities against various agricultural pests.

Data Table: Agrochemical Derivatives from this compound

| Compound Name | Activity Type | Target Organism | Reference |

|---|---|---|---|

| Trifluoromethylpyridine A | Insecticide | Aphids | |

| Trifluoromethylpyridine B | Herbicide | Broadleaf weeds | |

| Trifluoromethylpyridine C | Fungicide | Fungal pathogens |

Pharmaceutical Applications

In pharmaceutical chemistry, this compound is used to develop novel drug candidates. Compounds containing trifluoromethyl groups have been associated with enhanced metabolic stability and bioactivity.

Case Study: Drug Development

- Objective : Investigate the role of trifluoromethyl-containing compounds in drug metabolism.

- Findings : Compounds derived from this compound have shown interactions with cytochrome P450 enzymes (CYP1A2 and CYP2D6), which are crucial for drug metabolism. Understanding these interactions aids in assessing potential toxicity and therapeutic efficacy.

作用机制

The mechanism of action of 1-Bromo-3-chloro-2-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the compound. This group can stabilize negative charges and enhance the compound’s electrophilic properties, making it more reactive in substitution and coupling reactions . The bromine and chlorine atoms also play a crucial role in determining the compound’s reactivity and selectivity in various reactions.

相似化合物的比较

1-Bromo-3-chloro-2-(trifluoromethyl)benzene can be compared with other halogenated aromatic compounds, such as:

3-Bromobenzotrifluoride: Similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.

1-Bromo-2-chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene: Contains an additional chloromethyl group, which can further influence its reactivity and applications.

生物活性

1-Bromo-3-chloro-2-(trifluoromethyl)benzene, with the molecular formula C7H3BrClF3, is a halogenated aromatic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 259.451 g/mol

- Density : 1.7±0.1 g/cm³

- Boiling Point : 210.8±35.0 °C

- Flash Point : 81.3±25.9 °C

- CAS Number : 857061-44-0

The compound features a complex structure with multiple halogen substituents, which enhances its reactivity and potential applications in medicinal chemistry and organic synthesis.

The biological activity of halogenated compounds like this compound often stems from their ability to interact with biological macromolecules. The trifluoromethyl group is particularly influential in enhancing lipophilicity, which may improve cellular permeability and bioavailability.

Key Mechanisms:

- Nucleophilic Substitution Reactions : The bromine and chlorine atoms can be replaced by nucleophiles, leading to various derivatives that may exhibit distinct biological activities.

- Electrophilic Properties : The electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the compound, allowing it to participate in reactions with nucleophilic sites in biological molecules.

Anticancer Potential

Halogenated compounds are also explored for their anticancer properties. Similar structures have been studied for their ability to inhibit cancer cell proliferation:

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| 2-Bromo-6-Chlorobenzotrifluoride | Breast cancer | Induction of apoptosis | |

| Trifluoromethyl-substituted benzenes | Various cancers | Cell cycle arrest |

Case Studies

-

Study on Antimicrobial Activity :

In a study examining various halogenated compounds, derivatives of this compound exhibited significant inhibition against Gram-positive bacteria, suggesting potential as an antimicrobial agent. -

Anticancer Research :

A comparative analysis of halogenated benzenes demonstrated that compounds similar to this compound showed promising results in inhibiting tumor growth in vitro, particularly against breast cancer cell lines.

属性

IUPAC Name |

1-bromo-3-chloro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3/c8-4-2-1-3-5(9)6(4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIQQGXRDHXMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30604398 | |

| Record name | 1-Bromo-3-chloro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857061-44-0 | |

| Record name | 1-Bromo-3-chloro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。